molecular formula C7H9BO3 B150937 2-(Hydroxymethyl)phenylboronic acid CAS No. 87199-14-2

2-(Hydroxymethyl)phenylboronic acid

Cat. No. B150937
CAS RN: 87199-14-2
M. Wt: 151.96 g/mol
InChI Key: AFHOBSCDNXGFMO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)phenylboronic acid is a boronic acid derivative that has gained attention due to its utility in various chemical reactions and its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss 2-(Hydroxymethyl)phenylboronic acid, they do provide insights into the behavior of phenylboronic acids and their derivatives in various chemical contexts.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves the use of boronic acids as reagents or intermediates in organic reactions. For example, the synthesis of imino- and aminomethylphenylboronic acids from 2-formylphenylboronic acid with primary aromatic amines is described, showcasing the reactivity of boronic acid derivatives in the formation of new bonds . Additionally, the preparation of ortho-functionalized arylboronic acids through Br/Li exchange using BuLi/THF at -78 °C demonstrates the versatility of boronic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom covalently bonded to an organic moiety. The crystal structure of imino- and aminomethylphenylboronic acids revealed hydrogen-bonded dimers with an additional intramolecular B–O–H…N hydrogen bond, indicating the stabilizing effect of hydrogen bonds in these compounds . This structural feature is crucial for understanding the reactivity and binding properties of boronic acids.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For instance, they are used as catalysts in the synthesis of benzoxazole derivatives through a cyanide-promoted reaction , and in the dehydrative amidation between carboxylic acids and amines . Moreover, they can react with carbohydrates to form anionic complexes detectable by mass spectrometry, as demonstrated in the analysis of the formose reaction . These reactions highlight the diverse chemical reactivity of phenylboronic acids and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their ability to form complexes with diols and sugars. The swelling properties of hydrogels containing methacrylamidophenylboronic acid (MPBA) are significantly affected by the presence of sugars like glucose and fructose, demonstrating the sensitivity of boronic acids to diol-containing compounds . This property is particularly relevant for the development of glucose-sensing materials and nonenzymatic glucose sensors.

Scientific Research Applications

Carbohydrate Chemistry

2-(Hydroxymethyl)phenylboronic acid is significantly utilized in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are crucial in synthesizing specifically substituted or oxidized sugar derivatives. This property is particularly useful for the isolation of compounds from mixtures, and these esters are stable under various conditions, allowing for the substitution or oxidation of unprotected hydroxyl groups. The phenylboronate protecting group can be removed under mild, neutral conditions, making these esters valuable for synthesizing specific carbonyl derivatives or specially substituted carbohydrate compounds (Ferrier, 1972).

Complexing Glycosides

Ortho-Hydroxymethyl phenylboronic acid (boronophthalide) has shown exceptional ability in complexing model glycopyranosides under physiologically relevant conditions. This is significant for targeting cell-surface glycoconjugates as most of them present free 4,6-diols. This property allows its use in designing oligomeric receptors and sensors to exploit multivalency effects, thereby enhancing the potential of boronic acids for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Organic Synthesis

It plays a role in organic synthesis, as seen in the phenylboronic acid catalyzed, cyanide promoted one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles. This process is characterized by mild conditions, short reaction times, and leads to high-purity crystalline products, demonstrating its utility in efficient synthesis methodologies (López-Ruiz et al., 2011).

Nanotechnology and Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have shown promising applications in drug delivery systems and biosensors. Its unique chemistry, particularly the formation of reversible complexes with polyols, including sugar, diol, and diphenol, offers significant opportunities in diagnostic and therapeutic applications (Lan & Guo, 2019).

Biomedical Applications

Phenylboronic acid-based glucose-responsive materials are highly significant in the field of drug delivery, especially for insulin delivery. Recent advances in the synthesis of such materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles, have widened their application scope in responsive drug delivery systems (Ma & Shi, 2014).

Glucose Sensing

Its incorporation into hydrogels has been used to develop glucose-sensitive materials. The binding of phenylboronic acids to glucose in hydrogels can induce volumetric changes, making them useful in the development of wearable real-time biomarker monitoring devices, such as glucose sensors (Elsherif et al., 2018).

Safety And Hazards

When handling 2-(Hydroxymethyl)phenylboronic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

Boronic acids, including 2-(Hydroxymethyl)phenylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs shortly .

properties

IUPAC Name

[2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHOBSCDNXGFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402562
Record name 2-hydroxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)phenylboronic acid

CAS RN

87199-14-2
Record name 2-hydroxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)phenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
X Han, HM Li, C Xu, ZQ Xiao, ZQ Wang, WJ Fu… - Transition Metal …, 2016 - Springer
Two water-soluble monophosphine [PPh 3 and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl(Sphos)]-palladacycles containing hydroxymethyl groups 2–3 were prepared by …
Number of citations: 13 link.springer.com
S Tommasone, YK Tagger… - Advanced Functional …, 2020 - Wiley Online Library
Recognition of oligosaccharides is associated with very limited specificity due to their strong solvation in water and the high degree of subtle structural variations between them. Here, …
Number of citations: 7 onlinelibrary.wiley.com
L Wang, J Zhang, B Kim, J Peng, SN Berry… - Journal of the …, 2016 - ACS Publications
Fluorescent probes have emerged as an essential tool in the molecular recognition events in biological systems; however, due to the complex structures of certain biomolecules, it …
Number of citations: 71 pubs.acs.org
K Arimitsu, H Iwasaki, H Kimura, H Yasui - Chemistry Letters, 2021 - journal.csj.jp
As sugars form complexes with boronic acids, some sugars are used as additives for boron-containing pharmaceuticals. The binding constants of the rare sugar d-allulose with boronic …
Number of citations: 1 www.journal.csj.jp
S Biswas, K Kinbara, T Niwa, H Taguchi, N Ishii… - Nature …, 2013 - nature.com
The development of nanocarriers that selectively release guest molecules on sensing a particular biological signal is being actively pursued in nanomedicine for diagnostic and …
Number of citations: 204 www.nature.com
S Schumachera, M Katterlea, C Hettricha, BR Paulkeb… - 2010 - researchgate.net
… 15 mL of this latex was mixed with 290 mg (1.5 mmol) of amino-2-hydroxymethyl phenylboronic acid, HCl, dehydrated and mixed for at least three days under light exclusion. The …
Number of citations: 2 www.researchgate.net
MA Martinez-Aguirre, MF Alamo, KE Trejo-Huizar… - Bioorganic …, 2021 - Elsevier
Phenylboronic acid (PBA) forms neutral tetrahedral N,O-coordinated 6-membered cyclic complexes with stability constants reaching the values as large as 1.3 × 10 4 M −1 at pH 7.4 in …
Number of citations: 4 www.sciencedirect.com
A Mahalingam, AR Geonnotti, J Balzarini… - Molecular …, 2011 - ACS Publications
… Alizarin Red S., phenylboronic acid, 2-hydroxymethyl phenylboronic acid and all the diols were purchased from Acros and were used as received. Water was double distilled with a Milli-…
Number of citations: 99 pubs.acs.org
N Lagneau, L Terriac, P Tournier, JJ Helesbeux… - Biomaterials …, 2023 - pubs.rsc.org
Dynamic hydrogels are viscoelastic materials that can be designed to be self-healing, malleable, and injectable, making them particularly interesting for a variety of biomedical …
Number of citations: 2 pubs.rsc.org
BH Jones, DR Wheeler, JS Wheeler, LL Miller… - Tetrahedron …, 2015 - Elsevier
Deboronation is observed during the reductive amination of formylphenylboronic acid (FPBA) to the amine termini and side chains of peptides. This deboronation is sensitive to the …
Number of citations: 1 www.sciencedirect.com

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